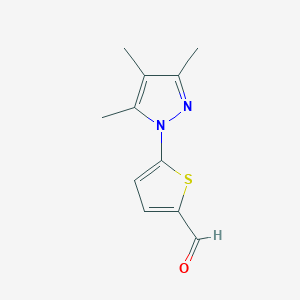
3-methyl-N-(3-methylbutan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(3-methylbutan-2-yl)aniline is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is traditionally challenging to access due to its sterically hindered structure, making it a valuable component in the preparation of drug candidates containing hindered amine motifs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(3-methylbutan-2-yl)aniline can be achieved through hydroamination methods. One such method involves the hydroamination of olefins with nitroarenes, as reported by Baran and coworkers . This innovative approach allows for the efficient production of sterically hindered secondary amines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the compound’s synthesis typically involves the use of advanced organic synthesis techniques and specialized equipment to handle the steric hindrance and ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-N-(3-methylbutan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(3-methylbutan-2-yl)aniline has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the preparation of drug candidates containing hindered amine motifs.
Material Science: Utilized in the development of OLED intermediates and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(3-methylbutan-2-yl)aniline involves its interaction with molecular targets and pathways specific to its application. In medicinal chemistry, the compound’s steric hindrance can influence its binding affinity and selectivity towards target proteins, thereby modulating biological activity. The exact molecular targets and pathways depend on the specific drug candidate being developed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-methyl-N-(3-methylbutan-2-yl)aniline is unique due to its sterically hindered structure, which provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable building block in the synthesis of complex organic molecules and drug candidates.
Eigenschaften
Molekularformel |
C12H19N |
|---|---|
Molekulargewicht |
177.29 g/mol |
IUPAC-Name |
3-methyl-N-(3-methylbutan-2-yl)aniline |
InChI |
InChI=1S/C12H19N/c1-9(2)11(4)13-12-7-5-6-10(3)8-12/h5-9,11,13H,1-4H3 |
InChI-Schlüssel |
VASLIRPHJGYHMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



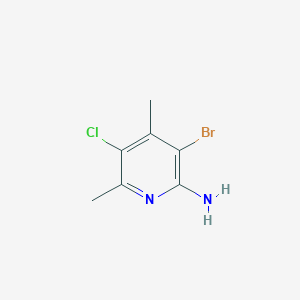
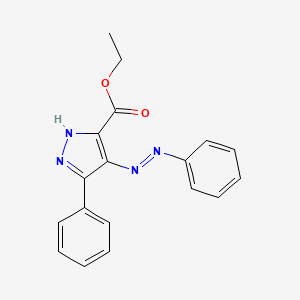
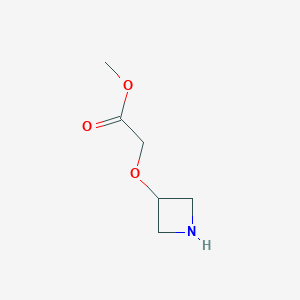
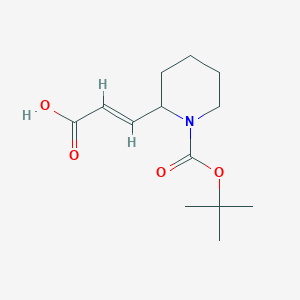

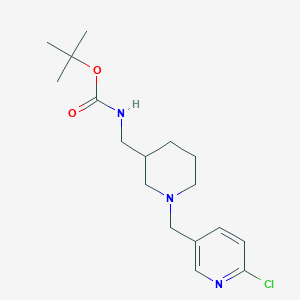
amine](/img/structure/B13078807.png)
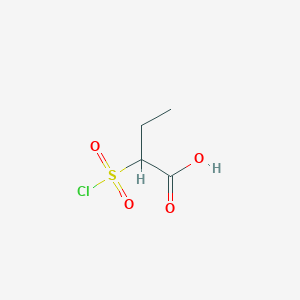
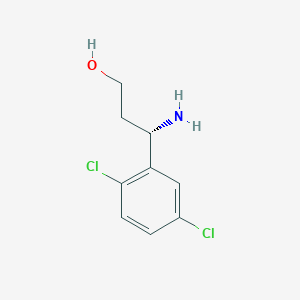
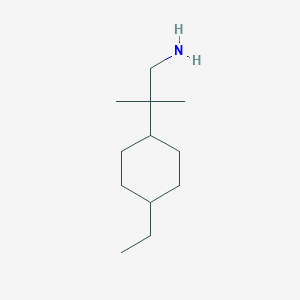
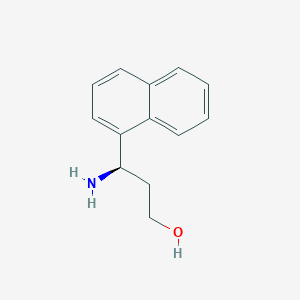
![2-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)acetic acid](/img/structure/B13078834.png)
